2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide
2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0880143
InChI:
InChI=1S/C18H20BrNO3/c1-3-13-6-9-17(16(19)10-13)23-12-18(21)20-11-14-4-7-15(22-2)8-5-14/h4-10H,3,11-12H2,1-2H3,(H,20,21)
SMILES:
CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br
Molecular Formula:
C18H20BrNO3
Molecular Weight:
378.3 g/mol
2-(2-bromo-4-ethylphenoxy)-N-(4-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC0880143
Molecular Formula: C18H20BrNO3
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20BrNO3 |
|---|---|
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | 2-(2-bromo-4-ethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H20BrNO3/c1-3-13-6-9-17(16(19)10-13)23-12-18(21)20-11-14-4-7-15(22-2)8-5-14/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
| Standard InChI Key | JWRQXWXEGJEPDV-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
| Canonical SMILES | CCC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator